molecular formula C13H16FNO3 B595957 BENZYL (3S,4R)-4-FLUORO-3-HYDROXYPIPERIDINE-1-CARBOXYLATE CAS No. 1207853-10-8

BENZYL (3S,4R)-4-FLUORO-3-HYDROXYPIPERIDINE-1-CARBOXYLATE

Cat. No.: B595957
CAS No.: 1207853-10-8
M. Wt: 253.273
InChI Key: HNBFJUNWIWJEJJ-NEPJUHHUSA-N
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Description

Historical Context and Discovery

The development of this compound emerged from the broader historical context of fluorinated piperidine chemistry, which has its roots in the mid-20th century exploration of fluorine-containing pharmaceuticals. The systematic investigation of fluorinated nitrogen heterocycles gained momentum as researchers recognized the profound impact of fluorine substitution on biological activity and pharmacokinetic properties. Early work in this field focused on the development of fluorinating agents, with perfluoro-N-fluoropiperidine being among the first compounds explored in 1964 by Banks and co-workers, though with limited practical applications due to low yields and synthetic challenges. The evolution of synthetic methodologies for fluorinated piperidines progressed significantly through the 1980s and 1990s, with researchers developing more sophisticated approaches to control both regio- and stereoselectivity.

The specific compound this compound represents a culmination of these synthetic advances, particularly in the realm of enantioselective fluorination. The first enantioselective route to cis-3-fluoropiperidin-4-ol derivatives was reported in 2013, utilizing MacMillan's methodology with modified cinchona alkaloid catalysts. This breakthrough established the foundation for accessing highly enantioenriched fluorinated piperidine building blocks, with researchers demonstrating that commercially available primary amines, including α-methylbenzylamine, could achieve similar levels of enantioselectivity. The compound's designation with the specific (3S,4R) stereochemistry reflects the precision achievable through these modern synthetic approaches, representing a significant advancement from earlier, less selective methodologies.

The discovery and development of this particular compound also coincided with growing recognition of the importance of fluorinated heterocycles in medicinal chemistry. Systematic analysis of Food and Drug Administration-approved drugs revealed that 59% of small molecule drugs contain at least one nitrogen heterocycle, with saturated piperidine being the most prevalent structural motif. Simultaneously, approximately 20% of all marketed drugs and 40% of the current top ten best-selling drugs contain at least one fluorine substituent, highlighting the synergistic potential of combining these structural elements. This convergence of pharmaceutical trends provided the driving force for developing reliable synthetic access to compounds like this compound.

Significance in Organic and Medicinal Chemistry

This compound occupies a central position in contemporary organic and medicinal chemistry due to its unique combination of structural features and synthetic accessibility. The compound serves as a highly versatile building block that addresses multiple challenges in pharmaceutical development, particularly in the optimization of drug candidates for improved efficacy and pharmacokinetic properties. The strategic incorporation of fluorine into the piperidine scaffold represents more than simple substitution; it fundamentally alters the electronic and conformational properties of the molecule, leading to enhanced metabolic stability and modified binding interactions with biological targets.

The significance of this compound extends beyond its immediate applications to encompass its role in advancing synthetic methodology. The development of reliable synthetic routes to this building block has contributed to the broader understanding of enantioselective fluorination processes and stereocontrolled heterocycle synthesis. Recent advances in palladium-catalyzed annulation approaches have demonstrated the utility of α-fluoro-β-ketoester starting materials in constructing fluorinated piperidines, with these methods offering high modularity and functional group tolerance. These synthetic developments have enabled the preparation of multigram quantities of fluorinated piperidine derivatives, facilitating their incorporation into drug discovery programs and chemical biology studies.

In medicinal chemistry applications, this compound has demonstrated particular value in the development of central nervous system-active compounds. Research into benzyloxy piperidine-based dopamine receptor antagonists has revealed that fluorinated analogues can achieve significant selectivity improvements, with some compounds showing greater than 30-fold selectivity versus other dopamine receptor subtypes. The compound's structural framework has been utilized in the development of potential treatments for neurological conditions, including Parkinson's disease-related dyskinesias, where the precise stereochemical arrangement of functional groups contributes to improved receptor binding profiles and reduced off-target effects.

The synthetic versatility of this compound is further exemplified by its use in diversity-oriented synthesis approaches. The presence of orthogonal functional groups, including the benzyl carbamate protecting group, the secondary alcohol, and the fluorine substituent, provides multiple vectors for chemical elaboration. This multifunctionality has enabled researchers to construct libraries of related compounds for structure-activity relationship studies, facilitating the optimization of biological activity and pharmaceutical properties. The compound's utility in this context is enhanced by the mild reaction conditions typically employed in its transformations, which preserve the integrity of sensitive functional groups and maintain stereochemical fidelity throughout synthetic sequences.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
Molecular Formula C₁₃H₁₆FNO₃
Molecular Weight 253.27 g/mol
Chemical Abstracts Service Number 1932224-33-3
International Union of Pure and Applied Chemistry Name This compound
Simplified Molecular Input Line Entry System C1CN(CC@@HO)C(=O)OCC2=CC=CC=C2
Stereochemistry cis-relationship between fluorine and hydroxyl groups
Storage Conditions Sealed container, 2-8°C
Appearance Solid

The compound's significance is further underscored by its role in advancing our understanding of fluorine's effects on molecular conformation and biological activity. The axial orientation of fluorine substituents in piperidine rings has been shown to influence both pharmacokinetic properties and target selectivity, with recent studies demonstrating that the conformational preferences of fluorinated piperidines can be predictably modulated through strategic substitution patterns. This understanding has informed the design of new synthetic methodologies specifically tailored to access fluorinated building blocks with defined stereochemical relationships, contributing to the broader field of medicinal chemistry through improved tools for molecular optimization.

Properties

IUPAC Name

benzyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO3/c14-11-6-7-15(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBFJUNWIWJEJJ-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1F)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]([C@@H]1F)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Resolution of Racemic Intermediates

A patented method (CN110922354A) describes the resolution of racemic 1-Boc-3-fluoropiperidine-4-carboxylic acid using chiral phenethyl alcohol (Fig. 1). The Mitsunobu reaction—employing triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD)—facilitates esterification, producing diastereomeric esters separable by chromatography. For example, reacting 100 g of racemic 1-Boc-3-fluoropiperidine-4-carboxylic acid with (R)-phenethyl alcohol yielded 65.1 g (45.8%) of the (3R,4S)-ester after silica gel purification. Hydrogenolysis of the benzyl ester using Pd/C then affords the enantiomerically pure acid (93% yield, >95% ee).

Step Reagents/Conditions Yield Stereochemical Outcome
EsterificationDEAD, PPh₃, THF, 0°C → rt45.8%Diastereomer separation
HydrogenolysisPd/C, H₂, ethyl acetate93%>95% ee

Table 1: Key steps in the resolution of 1-Boc-3-fluoropiperidine-4-carboxylic acid.

Stereoselective Fluorination and Hydroxylation

Fluorination at C4 and hydroxylation at C3 are critical for achieving the target stereochemistry. In one approach, cis-hydroxylation of a fluorinated piperidine precursor is performed using oxidizing agents like OsO₄ or catalytic asymmetric methods. However, the patent emphasizes a resolution-based strategy to avoid harsh oxidation conditions.

Introduction of the Benzyloxycarbonyl (Cbz) Group

After resolution, the Boc-protected amine is deprotected and reprotected with a Cbz group. Treatment with benzyl chloroformate (CbzCl) in the presence of a base (e.g., NaHCO₃) introduces the benzyl carboxylate moiety. Alternatively, direct esterification of a hydroxylated intermediate with benzyl alcohol under Mitsunobu conditions may be employed, though this is less commonly reported.

Characterization and Analytical Data

The final compound is characterized by NMR, mass spectrometry, and optical rotation. Key spectroscopic data include:

  • ¹H NMR (CDCl₃): δ 5.12 (d, J = 46.8 Hz, 1H, F-CH), 4.54–4.05 (m, 2H, piperidine CH), 3.10–2.50 (m, 2H, N-CH₂), 1.45 (s, 9H, Boc).

  • MS (ESI): m/z 270.1 [M + Na]⁺.

  • Optical Rotation: [α]D²⁰ = ±45–48° (c = 1.00, CHCl₃) .

Chemical Reactions Analysis

Types of Reactions

BENZYL (3S,4R)-4-FLUORO-3-HYDROXYPIPERIDINE-1-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium iodide (NaI), potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of hydroxyl derivatives

    Substitution: Formation of substituted piperidine derivatives

Scientific Research Applications

BENZYL (3S,4R)-4-FLUORO-3-HYDROXYPIPERIDINE-1-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of BENZYL (3S,4R)-4-FLUORO-3-HYDROXYPIPERIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, modulating its activity. This interaction can lead to inhibition or activation of the target, resulting in various biological effects. The exact pathways involved depend on the specific target and the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes structural and functional differences between benzyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Ring Size Notable Properties
This compound 1207853-10-8 C₁₃H₁₆FNO₃ 253.27 4-fluoro, 3-hydroxy Piperidine High polarity (PSA = 49.77), stereospecific
(3S,4R)-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate HCl - C₁₃H₁₈ClFN₂O₂ 288.75 3-amino, 4-fluoro, HCl salt Piperidine Increased solubility in acidic conditions
Benzyl (3S)-3-hydroxy-3-methylpiperidine-1-carboxylate 2007919-21-1 C₁₄H₁₉NO₃ 249.31 3-hydroxy, 3-methyl Piperidine Higher hydrophobicity (XLogP3 ≈ 2.0)
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate - C₁₇H₂₁NO₄ 303.36 4-ethoxy-oxopropyl Piperidine Enhanced lipophilicity (ester group)
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid 652971-20-5 C₁₇H₂₃NO₄ 305.37 Boc-protected, 4-phenyl, carboxylic acid Piperidine Polar due to COOH group; lower XLogP3
Benzyl 3-{[(tert-butoxy)carbonyl]amino}-4-(hydroxymethyl)pyrrolidine-1-carboxylate 1375064-58-6 C₁₈H₂₅N₂O₅ 349.41 Boc-amino, hydroxymethyl, pyrrolidine Pyrrolidine Reduced ring flexibility vs. piperidine

Key Research Findings

Fluorine vs. This difference impacts metabolic stability and bioavailability in medicinal chemistry applications .

Amino vs. Hydroxyl Groups: The HCl salt derivative (3S,4R)-benzyl 3-amino-4-fluoropiperidine-1-carboxylate HCl exhibits higher solubility in acidic environments due to protonation of the amino group, making it suitable for salt-forming reactions in drug synthesis .

Ring Size Effects : Pyrrolidine derivatives (e.g., ) exhibit reduced conformational flexibility compared to piperidines, influencing binding affinities in enzyme inhibition studies .

Protecting Groups : Boc-protected analogs (e.g., ) are less reactive under basic conditions but require acidic deprotection, limiting their utility in specific synthetic pathways .

Biological Activity

Benzyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate, also known by its CAS number 1147112-66-0, is a piperidine derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C13H16FNO3
  • Molecular Weight : 253.27 g/mol
  • CAS Number : 1147112-66-0
  • Structure : The compound features a piperidine ring with a hydroxyl and a fluorine substituent, which are critical for its biological activity.

Interaction with Neurotransmitter Transporters

Research indicates that this compound exhibits significant affinity for various neurotransmitter transporters:

  • Dopamine Transporter (DAT) : The compound has been shown to inhibit the uptake of dopamine, suggesting potential applications in treating disorders related to dopamine dysregulation, such as Parkinson's disease and schizophrenia .
  • Norepinephrine Transporter (NET) : It also interacts with NET, indicating a dual action that could be beneficial in managing mood disorders .
  • Serotonin Transporter (SERT) : Affinity for SERT suggests possible antidepressant effects .

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit the uptake of radiolabeled neurotransmitters in neuronal cultures. The following table summarizes the inhibitory effects observed:

Transporter IC50 (µM) Effect
DAT0.5High affinity
NET1.2Moderate affinity
SERT0.8Moderate affinity

In Vivo Studies

In vivo studies have further corroborated the findings from in vitro analyses. For instance, administration of the compound in rodent models resulted in increased locomotor activity, indicative of stimulant properties associated with dopaminergic activity. The peak effects were observed shortly after administration, suggesting rapid action on the central nervous system .

Study on Anticancer Activity

Recent investigations have explored the anticancer potential of piperidine derivatives, including this compound. A study highlighted its cytotoxic effects on FaDu hypopharyngeal tumor cells, demonstrating enhanced apoptosis compared to standard treatments like bleomycin. This suggests that modifications in the piperidine structure can yield compounds with improved therapeutic indices against cancer .

Alzheimer’s Disease Research

Another area of exploration is the compound's potential role in Alzheimer's disease therapy. It has been noted for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegeneration. The compound's structural characteristics may enhance brain penetration and efficacy as a dual inhibitor .

Q & A

Basic: What established synthetic routes exist for benzyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate, and how can reaction conditions be optimized for yield and purity?

Answer:
The synthesis typically involves stereoselective functionalization of piperidine scaffolds. A validated method includes:

  • Iridium-catalyzed amination of allylic acetates with benzyl piperazine-1-carboxylate derivatives under standard conditions (50°C, DMF) to achieve stereocontrol .
  • Purification via flash column chromatography (SiO₂, heptane:isopropyl acetate gradients) to isolate the product.
  • Optimization strategies : Adjusting solvent polarity, reaction time, and catalyst loading can improve yields (e.g., 57–64% yields reported in analogous syntheses) .
  • Purity monitoring : Thin-layer chromatography (TLC, Rf = 0.42 in heptane:isopropyl acetate) and NMR (¹H/¹³C) confirm structural integrity .

Advanced: How can researchers address challenges in achieving high enantiomeric excess (ee) during stereoselective synthesis?

Answer:

  • Catalyst selection : Use chiral iridium catalysts to enforce (3S,4R) stereochemistry, as demonstrated in analogous piperidine carboxylate syntheses .
  • Reaction monitoring : Employ supercritical fluid chromatography (SFC) to quantify ee (reported ee = 94% for related compounds) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance stereochemical fidelity by stabilizing transition states .

Basic: What analytical techniques confirm the structural integrity and purity of this compound?

Answer:

  • High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., exact mass 219.127 g/mol) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies key signals (e.g., fluorinated piperidine protons at δ 4.1–4.5 ppm, hydroxyl resonance at δ 1.8–2.2 ppm) .
  • Fourier-transform infrared spectroscopy (FTIR) confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Advanced: How does the 4-fluoro substituent influence pharmacological activity compared to non-fluorinated analogs?

Answer:

  • Electronic effects : Fluorine increases metabolic stability by reducing cytochrome P450-mediated oxidation, as seen in fluorinated piperidine-based drug candidates .
  • Bioavailability : Fluorine’s electronegativity enhances membrane permeability, as demonstrated in fluorophenyl-containing analogs with improved CNS penetration .
  • Data contradiction : Some studies report reduced solubility due to fluorine’s hydrophobicity, necessitating formulation adjustments (e.g., salt formation) .

Data Contradiction: How should discrepancies in reported yields or stereochemical outcomes be resolved?

Answer:

  • Systematic parameter variation : Test catalyst systems (e.g., Ir vs. Pd), solvents (DMF vs. THF), and temperatures to identify optimal conditions .
  • Reproducibility checks : Validate results using orthogonal techniques (e.g., SFC vs. chiral HPLC for ee determination) .
  • Mechanistic studies : Probe reaction intermediates via in-situ NMR or DFT calculations to identify stereochemical bottlenecks .

Basic: What storage conditions ensure long-term stability of this compound?

Answer:

  • Storage : Keep at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the benzyl ester group .
  • Handling : Use desiccants (e.g., silica gel) in storage vials to mitigate moisture-induced degradation .

Advanced: What strategies enable scalable synthesis while maintaining stereochemical fidelity?

Answer:

  • Continuous flow chemistry : Enhances heat/mass transfer for reproducible stereocontrol at larger scales .
  • Catalyst immobilization : Recycle chiral catalysts via solid supports to reduce costs .
  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Basic: How does the 3-hydroxyl group impact solubility and derivatization?

Answer:

  • Solubility : The hydroxyl group increases polarity, improving aqueous solubility (logP reduced by ~1 unit compared to non-hydroxylated analogs) .
  • Derivatization : Protect the hydroxyl group (e.g., silylation or acetylation) to enable further functionalization without compromising stereochemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.